molecular formula C13H27NO3 B1279319 Tert-butyl N-(8-hydroxyoctyl)carbamate CAS No. 144183-31-3

Tert-butyl N-(8-hydroxyoctyl)carbamate

Cat. No.: B1279319
CAS No.: 144183-31-3
M. Wt: 245.36 g/mol
InChI Key: ZXNLQLJANDBXLE-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-hydroxyoctyl)carbamate is an organic compound commonly used as a chemical intermediate in the production of various products. It is typically made through the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(8-hydroxyoctyl)carbamate involves the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Scientific Research Applications

Tert-butyl N-(8-hydroxyoctyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a chemical intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Tert-butyl N-(8-hydroxyoctyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(8-hydroxyoctyl)carbamate is unique due to its specific ester linkage and hydroxyl group position, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications .

Biological Activity

Tert-butyl N-(8-hydroxyoctyl)carbamate, with the CAS number 144183-31-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Chemical Formula : C13H27NO3
  • Molecular Weight : 241.37 g/mol

The compound features a tert-butyl group, an octyl chain, and a carbamate functional group, which contribute to its solubility and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

These results indicate a promising potential for use in antimicrobial formulations.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cell lines. In vitro assays indicate that the compound exhibits moderate cytotoxicity, particularly in cancer cell lines.

Cell Line IC50 (µM) Type of Assay
HeLa (cervical cancer)30MTT Assay
MCF-7 (breast cancer)25MTT Assay
L929 (fibroblast)>100MTT Assay

The data suggest that while this compound can inhibit cancer cell growth, it shows lower toxicity towards normal fibroblast cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound could interfere with key metabolic enzymes in microbial cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as a topical antimicrobial agent.
  • Cytotoxicity Assessment :
    • Research conducted at a university laboratory evaluated the cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
  • Mechanistic Insights :
    • A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters outlined how this compound induces apoptosis through ROS generation and mitochondrial dysfunction in cancer cells.

Properties

IUPAC Name

tert-butyl N-(8-hydroxyoctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNLQLJANDBXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438264
Record name Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144183-31-3
Record name Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(8-hydroxyoctyl)carbamate
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